molecular formula C7H17ClN2O2 B10822087 Bethanechol-d6 (chloride)

Bethanechol-d6 (chloride)

Cat. No.: B10822087
M. Wt: 202.71 g/mol
InChI Key: XXRMYXBSBOVVBH-HVTBMTIBSA-N
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Description

Bethanechol-d6 (chloride) is a deuterium-labeled version of Bethanechol chloride, a parasympathomimetic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. Bethanechol chloride itself is an agonist of muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bethanechol-d6 (chloride) involves the incorporation of deuterium atoms into the molecular structure of Bethanechol chloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the synthesis of deuterated precursors, followed by their conversion into the final product under controlled conditions.

Industrial Production Methods

Industrial production of Bethanechol-d6 (chloride) involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Bethanechol-d6 (chloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions typically result in the formation of new compounds with altered functional groups .

Scientific Research Applications

Bethanechol-d6 (chloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:

Mechanism of Action

Bethanechol-d6 (chloride) exerts its effects by directly stimulating muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5) in the parasympathetic nervous system. This stimulation leads to increased smooth muscle tone in the gastrointestinal tract and bladder, promoting motility and urination. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the compound’s pharmacokinetics and metabolism more precisely .

Comparison with Similar Compounds

Similar Compounds

    Bethanechol chloride: The non-deuterated version, used for similar applications but without the benefits of isotopic labeling.

    Carbachol: Another muscarinic receptor agonist with similar pharmacological effects but different chemical structure.

    Pilocarpine: A naturally occurring muscarinic agonist used in the treatment of glaucoma and dry mouth.

Uniqueness

Bethanechol-d6 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in the metabolic stability and distribution of the compound, making it a valuable tool for researchers .

Properties

Molecular Formula

C7H17ClN2O2

Molecular Weight

202.71 g/mol

IUPAC Name

2-carbamoyloxypropyl-methyl-bis(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/i2D3,3D3;

InChI Key

XXRMYXBSBOVVBH-HVTBMTIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CC(C)OC(=O)N)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)N.[Cl-]

Origin of Product

United States

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